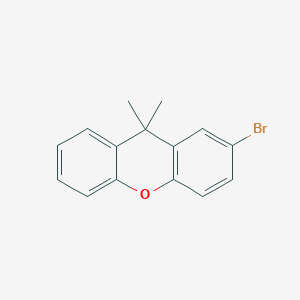

2-Bromo-9,9-dimethyl-9H-xanthene

Description

BenchChem offers high-quality 2-Bromo-9,9-dimethyl-9H-xanthene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-9,9-dimethyl-9H-xanthene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNMPAEAGVMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2OC3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-9,9-dimethyl-9H-xanthene Synthesis: A Comprehensive Technical Protocol

Executive Summary & Mechanistic Rationale

2-Bromo-9,9-dimethyl-9H-xanthene (CAS:) is a privileged heterocyclic building block extensively utilized in materials science (e.g., OLEDs, fluorescent dyes) and organometallic chemistry. It serves as a critical precursor for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and the synthesis of wide-bite-angle diphosphine ligands (such as Xantphos derivatives).

The structural brilliance of this scaffold lies in two key features:

-

The gem-Dimethyl Bridge (C9): The incorporation of two methyl groups at the C9 position enforces a rigid, planar conformation. Crucially, it eliminates the acidic benzylic protons found in unsubstituted xanthenes, thereby preventing unwanted benzylic oxidation and conferring exceptional thermal stability.

-

The Orthogonal Bromine Handle (C2): The bromine atom at the C2 position provides an ideal site for transition-metal-catalyzed cross-coupling.

Causality in Regioselective Bromination: The synthesis of the monobrominated derivative relies on the inherent electronic properties of the xanthene core. The central ether oxygen acts as a strong electron-donating group via resonance ( +M effect), significantly increasing the electron density at the ortho (C4/C5) and para (C2/C7) positions. Because the ortho positions are sterically hindered by the adjacent aromatic ring and the oxygen lone pairs, Electrophilic Aromatic Substitution (EAS) is highly directed toward the para positions. By strictly controlling the stoichiometry of the brominating agent and the reaction temperature, the reaction can be arrested at the monobrominated stage, preventing over-bromination to the 2,7-dibromo byproduct [1].

Retrosynthetic Strategy & Workflow

Historically, 9,9-dimethylxanthenes were synthesized by reacting 2-bromoxanthone with Trimethylaluminum ( AlMe3 ). However, AlMe3 is highly pyrophoric, making scale-up hazardous and technically demanding.

A more modern, self-validating, and scalable approach involves a two-stage process:

-

Stage 1: The one-pot double ortho-lithiation of diphenyl ether using n -butyllithium ( n -BuLi), followed by a nucleophilic attack on acetone. Subsequent acid-catalyzed dehydration and cyclization yield the 9,9-dimethyl-9H-xanthene core [2].

-

Stage 2: Kinetically controlled electrophilic monobromination using N-Bromosuccinimide (NBS) in a polar aprotic solvent to yield the target 2-bromo-9,9-dimethyl-9H-xanthene.

Figure 1: Synthetic workflow and regioselectivity pathways for 2-bromo-9,9-dimethyl-9H-xanthene.

Quantitative Data: Optimization of Bromination Conditions

The choice of brominating agent and solvent is the critical variable in preventing the formation of 2,7-dibromo-9,9-dimethyl-9H-xanthene [3]. Molecular bromine ( Br2 ) is often too reactive, leading to poor chemoselectivity. NBS in N,N-Dimethylformamide (DMF) provides a low, steady-state concentration of electrophilic bromine, maximizing the yield of the monobrominated product.

Table 1: Optimization of Reaction Conditions for Monobromination

| Brominating Agent | Solvent | Temperature (°C) | Equivalents | Monobromo Yield (%) | Dibromo Yield (%) |

| Br2 | Acetic Acid | 25 | 1.05 | 45 | 40 |

| Br2 | Dichloromethane | 0 | 1.00 | 60 | 25 |

| NBS | DMF | 0 | 1.00 | 82 | < 5 |

| NBS | Acetonitrile | 25 | 1.00 | 75 | 12 |

Note: Yields are based on quantitative GC-MS analysis of the crude reaction mixture prior to recrystallization.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 9,9-Dimethyl-9H-xanthene

This protocol utilizes a highly efficient double-lithiation strategy, avoiding the use of pyrophoric aluminum reagents.

-

Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add diphenyl ether (1.70 g, 10.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).

-

Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise, add n -butyllithium (8.0 mL of a 2.5 M solution in hexanes, 20.0 mmol) via syringe over 15 minutes. Stir the mixture at -78 °C for 3 hours to ensure complete double ortho-lithiation.

-

Alkylation: Add anhydrous acetone (0.58 g, 10.0 mmol) dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

-

Cyclization & Workup: Quench the reaction with 20 mL of saturated aqueous NH4Cl . Add 10 mL of 2 M HCl to promote the dehydration and cyclization of the tertiary alcohol intermediate. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

-

Purification: Dry the combined organic phases over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (100% Hexanes) to yield 9,9-dimethyl-9H-xanthene as a light yellow solid (Yield: ~85%).

Protocol B: Regioselective Monobromination

This protocol leverages the kinetic control of NBS to isolate the 2-bromo derivative.

-

Preparation: In a 100 mL round-bottom flask, dissolve 9,9-dimethyl-9H-xanthene (2.10 g, 10.0 mmol) in 30 mL of anhydrous DMF.

-

Bromination: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (1.78 g, 10.0 mmol) in 10 mL of DMF and add it dropwise to the xanthene solution over 30 minutes. Crucial Step: Shield the reaction from direct light to prevent radical pathway initiation.

-

Reaction: Stir the mixture at 0 °C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 95:5) until the starting material is consumed.

-

Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water. A white-to-off-white precipitate will immediately form. Stir for 15 minutes to ensure complete precipitation.

-

Isolation: Filter the solid under vacuum and wash thoroughly with cold water ( 3×20 mL) to remove residual succinimide and DMF.

-

Purification: Recrystallize the crude product from hot ethanol to afford pure 2-bromo-9,9-dimethyl-9H-xanthene as a colorless to pale-yellow crystalline solid (Yield: ~80-82%).

Self-Validating Analytical Checkpoints

To ensure scientific integrity and confirm the success of the synthesis, the following analytical checkpoints must be met:

-

Thin-Layer Chromatography (TLC): Using 100% Hexanes, the target 2-bromo-9,9-dimethyl-9H-xanthene ( Rf≈0.6 ) is slightly more polar than the starting material ( Rf≈0.7 ) but significantly less polar than the 2,7-dibromo byproduct ( Rf≈0.4 ).

-

1 H NMR Spectroscopy (400 MHz, CDCl 3 ):

-

The gem-dimethyl protons appear as a sharp, highly diagnostic singlet integrating to 6H at δ 1.62 ppm.

-

The asymmetric bromination breaks the C2v symmetry of the starting material. The brominated ring will display an ABX spin system: a doublet at δ ~7.5 ppm ( J=2.4 Hz) for the C1 proton, a doublet of doublets at δ ~7.3 ppm for the C3 proton, and a doublet at δ ~6.9 ppm for the C4 proton.

-

-

GC-MS: The mass spectrum must exhibit a molecular ion peak ( M+ ) at m/z 288 and 290 with a near 1:1 intensity ratio, which is the definitive isotopic signature of a single bromine atom.

References

-

Mackintosh, D. J., Berechree, N., & Ho, C. C. "Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs." Organometallics, 2025, 44(24), 2861-2864. URL:[Link]

A Technical Guide to the Regioselective Synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene

An In-Depth Protocol for Researchers and Drug Development Professionals

Abstract

2-Bromo-9,9-dimethyl-9H-xanthene is a pivotal intermediate in the synthesis of advanced molecular frameworks, particularly in the development of organometallic ligands like Xantphos and novel materials.[1][2] Its synthesis via the direct bromination of 9,9-dimethylxanthene presents a classic case of electrophilic aromatic substitution, yet demands precise control to achieve the desired mono-substitution. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 2-Bromo-9,9-dimethyl-9H-xanthene. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, offer a detailed step-by-step experimental procedure, and outline critical safety and handling considerations. The methodologies described herein are designed to be self-validating, ensuring reproducibility for researchers in synthetic chemistry and drug development.

Introduction to the Synthesis

Significance of the Xanthene Scaffold

The 9,9-dimethylxanthene core is a privileged structure in modern chemistry. Its rigid, boat-like conformation and defined bite angle make it an ideal scaffold for constructing wide-bite-angle diphosphine ligands (e.g., Xantphos), which are instrumental in advancing catalysis.[3][4] The introduction of a bromine atom at the 2-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the creation of a diverse library of derivatives for applications in materials science, frustrated Lewis pairs, and pharmaceutical development.[4][5]

Synthetic Strategy: Electrophilic Aromatic Bromination

The most common method for preparing aryl bromides is electrophilic aromatic substitution (EAS).[6] For an electron-rich heterocycle like 9,9-dimethylxanthene, this reaction is particularly facile. The key challenge lies not in initiating the reaction, but in controlling its selectivity. The ether oxygen of the xanthene core is an activating, ortho, para-directing group, making the 2-, 4-, 5-, and 7-positions electronically favorable for substitution. However, steric hindrance from the gem-dimethyl group and the adjacent benzene ring disfavors substitution at the 4- and 5-positions. Consequently, direct electrophilic attack preferentially occurs at the 2- and 7-positions, which are electronically activated and sterically accessible.[1]

The Reagent of Choice: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent for laboratory-scale aromatic brominations.[7][8] NBS is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine.[9] It serves as a convenient source of an electrophilic bromine species, particularly under acidic conditions or with a suitable solvent, allowing for more controlled bromination reactions.[7][10] This protocol leverages NBS in a suitable solvent to favor the formation of the mono-brominated product.

Mechanistic Rationale and Regioselectivity

The bromination of 9,9-dimethylxanthene is a classic electrophilic aromatic substitution reaction. The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species, generated from NBS.

The key steps are:

-

Generation of the Electrophile: In a polar solvent like acetonitrile, NBS can provide a source of electrophilic bromine.

-

Nucleophilic Attack: The π-system of one of the xanthene's benzene rings attacks the bromine electrophile. This attack is regioselective for the 2-position due to the strong activating and directing effect of the heterocyclic oxygen atom.

-

Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (e.g., the succinimide anion) removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.

It is critical to understand that the 2- and 7-positions of the xanthene core are electronically equivalent and highly activated. Therefore, the primary competing reaction is the formation of the 2,7-dibromo-9,9-dimethyl-9H-xanthene.[1][2] Achieving high yield for the mono-bromo product is contingent on careful stoichiometric control of NBS, limiting the amount of brominating agent available for a second substitution.

Caption: Mechanism of Electrophilic Aromatic Substitution.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 9,9-Dimethylxanthene | 210.27 | 10.0 | 2.10 g | Starting material |

| N-Bromosuccinimide (NBS) | 177.98[7] | 10.0 | 1.78 g | Brominating agent (use high purity) |

| Acetonitrile (MeCN) | 41.05 | - | 50 mL | Anhydrous, reaction solvent |

| Dichloromethane (DCM) | 84.93 | - | ~200 mL | For extraction and chromatography |

| Saturated NaHCO₃ solution | - | - | ~50 mL | For aqueous wash |

| Brine | - | - | ~50 mL | For aqueous wash |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying agent |

| Silica Gel (230-400 mesh) | - | - | As needed | For column chromatography |

| Hexane/Ethyl Acetate mixture | - | - | As needed | Eluent for chromatography |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 9,9-dimethylxanthene (2.10 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: In a single portion, add N-bromosuccinimide (1.78 g, 10.0 mmol) to the solution.[6]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 60 °C using a heating mantle or oil bath.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the acetonitrile using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in dichloromethane (~100 mL). Transfer the solution to a 500 mL separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL). This removes the succinimide byproduct and any acidic residues.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product will likely be a mixture of starting material, the desired 2-bromo product, and the 2,7-dibromo byproduct. Purification by flash column chromatography is essential.

-

Chromatography: Pack a silica gel column using a non-polar solvent system (e.g., hexane). Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). The products will elute in order of increasing polarity (starting material -> 2-bromo product -> 2,7-dibromo product).

-

Characterization: Confirm the identity and purity of the collected fractions corresponding to the desired product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight for the product is 289.17 g/mol (for C₁₅H₁₃BrO).[11]

Caption: Experimental workflow for the synthesis.

Safety, Handling, and Waste Disposal

Reagent-Specific Hazards

-

9,9-Dimethylxanthene: This compound is generally not classified as hazardous but should be handled with care.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12] It is a combustible solid.

-

N-Bromosuccinimide (NBS): NBS is a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[14][15] It is also a strong oxidizing agent and may cause fire if it comes into contact with combustible materials. Avoid creating dust.[16]

-

Solvents (Acetonitrile, Dichloromethane): These are volatile organic solvents. Acetonitrile is flammable and harmful if swallowed or inhaled. Dichloromethane is a suspected carcinogen. All handling must occur in a fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[14][16]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.[13][16]

-

Skin and Body Protection: A flame-resistant lab coat and long pants are required.[14]

Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Waste Disposal

All chemical waste, including residual solvents and reaction mixtures, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations. Do not pour any chemical waste down the drain.

Conclusion

The synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene from its parent heterocycle is a valuable and accessible transformation for synthetic chemists. By employing N-bromosuccinimide and maintaining careful control over stoichiometry and reaction conditions, the desired mono-brominated product can be successfully isolated. The protocol detailed in this guide emphasizes mechanistic understanding, procedural accuracy, and a commitment to safety, providing researchers with a reliable method to access this important synthetic intermediate. Subsequent functionalization of this molecule via modern cross-coupling techniques will continue to fuel discoveries in catalysis and materials science.

References

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved March 10, 2026, from [Link]

-

N-BROMOSUCCINIMIDE Safety Data Sheet. (n.d.). Sdfine. Retrieved March 10, 2026, from [Link]

-

N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]

-

Nayak, S. K., & Govekar, S. P. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(16), 6243–6245. [Link]

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved March 10, 2026, from [Link]

-

SAFETY DATA SHEET - 9,9-Dimethylxanthene. (2025, December 25). Fisher Scientific. Retrieved March 10, 2026, from [Link]

-

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine). (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

Wang, Z. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(12), 14639-14651. [Link]

-

α-Bromination of xanthenediones: A mild and efficient approach using N -bromosuccinimide. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Experimental Methods 1. Bromination Methods. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

-

Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. (2025, December 12). ACS Publications. Retrieved March 10, 2026, from [Link]

-

Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. (2025, December 12). ACS Publications. Retrieved March 10, 2026, from [Link]

-

Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. (2025, December 22). Organometallics. Retrieved March 10, 2026, from [Link]

-

Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9 H -xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. (2025, December 22). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Green and solvent-free protocol promoted facile and one-pot synthesis of xanthene derivatives using succinic acid. (2019, July). Indian Journal of Chemistry, Sec B. Retrieved March 10, 2026, from [Link]

-

Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions. (2022, August 9). Chemia. Retrieved March 10, 2026, from [Link]

-

[DBN] [HSO4]-Promoted Facile and Green Synthesis of Xanthene Derivatives via Knoevenagel Condensation. (n.d.). Scholars Research Library. Retrieved March 10, 2026, from [Link]

-

Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. (2023, March 10). MDPI. Retrieved March 10, 2026, from [Link]

-

4,5-Dibromo-9,9-dimethyl-9H-xanthene. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

- Preparation method for 9, 9,-dimethyl-2-bromofluorene. (n.d.). Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine) | C39H32OP2 | CID 636044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Bromo-9,9-dimethyl-9H-xanthene | CymitQuimica [cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.nl [fishersci.nl]

- 14. lobachemie.com [lobachemie.com]

- 15. chemicalbull.com [chemicalbull.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Xanthene Building Block

The xanthene scaffold is a privileged heterocyclic system, forming the core of a wide array of compounds with significant applications in medicinal chemistry, materials science, and as fluorescent dyes.[1][2] The strategic introduction of functional groups onto this tricycle allows for the fine-tuning of its electronic and steric properties, leading to novel molecules with tailored functions. Within this class of compounds, 2-Bromo-9,9-dimethyl-9H-xanthene has emerged as a key intermediate, offering a reactive handle for the construction of more complex molecular architectures.

This technical guide provides a comprehensive overview of 2-Bromo-9,9-dimethyl-9H-xanthene, from its synthesis and characterization to its reactivity and potential applications. As a Senior Application Scientist, the aim is to not only present established protocols but also to provide insights into the underlying chemical principles that govern its synthesis and utility, empowering researchers to leverage this versatile building block in their own discovery programs.

Molecular Characteristics and Physicochemical Properties

2-Bromo-9,9-dimethyl-9H-xanthene is a solid at room temperature, appearing as a colorless or white to yellow-brown substance.[3][4] The gem-dimethyl group at the 9-position serves a crucial role in enhancing the solubility of the xanthene core in common organic solvents, a desirable feature for its use in solution-phase synthesis.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 1565868-91-8 | [3][5][6] |

| Molecular Formula | C₁₅H₁₃BrO | [5][6] |

| Molecular Weight | 289.17 g/mol | [5] |

| Appearance | Colorless or white to yellow-brown solid or semi-solid | [3] |

| Purity | Typically >97% | [3] |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature. | [3] |

Synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene: A Strategic Approach

The synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene requires a strategic approach, as direct electrophilic bromination of the parent 9,9-dimethyl-9H-xanthene is known to favor the formation of the 2,7-dibromo derivative. This is due to the strong ortho-, para-directing effect of the oxygen atom in the xanthene ring system. Therefore, a more controlled, multi-step synthesis is necessary to achieve the desired mono-bromination at the 2-position.

Synthesis of the Precursor: 9,9-dimethyl-9H-xanthene

The synthesis of the parent 9,9-dimethyl-9H-xanthene is a well-established procedure. A common and efficient method involves the reaction of diphenyl ether with n-butyllithium followed by quenching with acetone.[7]

Experimental Protocol: Synthesis of 9,9-dimethyl-9H-xanthene [7]

-

To a solution of diphenyl ether (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, add n-butyllithium (2.0 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Add acetone (1.0 eq.) dropwise to the reaction mixture and continue stirring for an additional hour at -78 °C.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 9,9-dimethyl-9H-xanthene.

Caption: Synthetic scheme for 9,9-dimethyl-9H-xanthene.

Selective Mono-bromination: A Plausible Synthetic Route

Given the challenge of direct bromination, a more controlled approach is required to introduce a single bromine atom at the 2-position. A plausible, though not explicitly documented, synthetic strategy involves a Sandmeyer reaction starting from the corresponding 2-amino-9,9-dimethyl-9H-xanthene. The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][8][9]

Proposed Synthetic Pathway:

-

Nitration of 9,9-dimethyl-9H-xanthene: Selective nitration at the 2-position to yield 2-nitro-9,9-dimethyl-9H-xanthene.

-

Reduction of the Nitro Group: Reduction of the nitro group to an amine to give 2-amino-9,9-dimethyl-9H-xanthene.

-

Diazotization and Sandmeyer Reaction: Conversion of the amino group to a diazonium salt followed by treatment with a copper(I) bromide to yield the final product, 2-Bromo-9,9-dimethyl-9H-xanthene.

Caption: Proposed multi-step synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene.

Spectroscopic Characterization

Thorough spectroscopic characterization is essential for confirming the identity and purity of 2-Bromo-9,9-dimethyl-9H-xanthene. While a comprehensive set of publicly available experimental spectra is limited, the expected spectral features can be predicted based on the structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups at the 9-position. The aromatic protons will appear as a series of multiplets in the downfield region. The protons on the brominated aromatic ring will be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will show a quaternary carbon signal for the C9 atom and distinct signals for the two methyl carbons. The aromatic region will display signals for all the aromatic carbons, with the carbon bearing the bromine atom showing a characteristic chemical shift.

3.2. Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two m/z units (M+ and M+2), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-9,9-dimethyl-9H-xanthene lies in the reactivity of the carbon-bromine bond, which serves as a versatile handle for the introduction of a wide range of functional groups through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-9,9-dimethyl-9H-xanthene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting 2-Bromo-9,9-dimethyl-9H-xanthene with an organoboron compound in the presence of a palladium catalyst and a base.[4] This reaction is particularly valuable for the synthesis of biaryl structures, which are common motifs in organic electronic materials and pharmaceuticals.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling [4]

-

In a reaction vessel under an inert atmosphere, combine 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Add a degassed solvent system (e.g., toluene, dioxane, or a mixture with water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography or recrystallization.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 9,9-DIMETHYL-9H-XANTHENE synthesis - chemicalbook [chemicalbook.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

Comprehensive Technical Guide: Physical, Chemical, and Mechanistic Properties of 2-Bromo-9,9-dimethyl-9H-xanthene

Executive Summary

2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) is a highly specialized tricyclic building block utilized extensively in advanced organic synthesis, optoelectronics (OLEDs), and pharmaceutical development[1]. Featuring a rigid xanthene core, a sterically protective gem-dimethyl group, and a reactive aryl bromide handle, this compound serves as a premier intermediate for transition-metal-catalyzed cross-coupling reactions[2]. This whitepaper provides an in-depth analysis of its physical properties, structural advantages, synthesis protocols, and downstream applications.

Physical and Chemical Properties

Understanding the baseline physical and chemical properties is critical for reaction design, purification, and material handling[2].

| Property | Value |

| Chemical Name | 2-Bromo-9,9-dimethyl-9H-xanthene |

| CAS Number | 1565868-91-8 |

| Molecular Formula | C15H13BrO |

| Molecular Weight | 289.17 g/mol |

| Appearance | Colorless to yellow-brown solid/liquid |

| Purity (Commercial Standard) | ≥ 95% - 98% (GC) |

| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene |

| Canonical SMILES | CC1(C)C2=CC=CC=C2OC2=CC=C(Br)C=C21 |

| InChIKey | QCPNMPAEAGVMFA-UHFFFAOYSA-N |

Structural Architecture & Mechanistic Advantages

The utility of 2-Bromo-9,9-dimethyl-9H-xanthene stems directly from its highly engineered molecular architecture. Each functional group serves a distinct mechanistic purpose:

-

The Xanthene Core : The tricyclic oxygen-containing heterocycle provides a rigid, nearly planar conjugated system[1]. This rigidity restricts non-radiative decay pathways, making it an excellent scaffold for fluorescent dyes and high-triplet-energy OLED host materials.

-

The Gem-Dimethyl Group (C9) : In unsubstituted xanthenes, the C9 methylene bridge is highly susceptible to benzylic oxidation, rapidly degrading into xanthone[1]. By installing a gem-dimethyl group at C9, this oxidation pathway is sterically and electronically blocked. Furthermore, the sp3-hybridized carbon disrupts the complete planarity of the molecule, which increases solubility in organic solvents and prevents detrimental π-π stacking (aggregation-caused quenching) in solid-state optoelectronic films.

-

Regioselectivity of the Aryl Bromide (C2) : The oxygen atom at position 10 acts as a strong electron-donating group via resonance, directing electrophilic aromatic substitution to the ortho (C4) and para (C2, C7) positions. Bromination occurs preferentially at C2. This is because the C2 position (para to the oxygen) is sterically highly accessible, whereas the C4 position (ortho to the oxygen) is sterically hindered by the adjacent aromatic ring and the oxygen lone pairs. The resulting C2-bromide is a prime electrophile for palladium-catalyzed cross-couplings[2][3].

Experimental Protocol: Synthesis via Regioselective Electrophilic Bromination

The most efficient route to 2-Bromo-9,9-dimethyl-9H-xanthene is the direct, regioselective electrophilic bromination of commercially available 9,9-dimethyl-9H-xanthene[3].

Step-by-Step Methodology & Causality:

-

Substrate Dissolution : Dissolve 9,9-dimethyl-9H-xanthene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

-

Causality: Low temperatures kinetically control the reaction, suppressing the formation of the 2,7-dibromo-9,9-dimethyl-9H-xanthene byproduct.

-

-

Halogenation : Shield the reaction flask from light (using aluminum foil). Gradually add N-Bromosuccinimide (NBS) (1.05 equiv) in small portions over 30 minutes.

-

Causality: NBS is preferred over liquid bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine, maximizing mono-bromination selectivity. Excluding light prevents radical-initiated side reactions.

-

-

Reaction Monitoring : Stir the mixture at 0 °C to room temperature, monitoring progression via TLC (Hexanes/Ethyl Acetate) or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Causality: Thiosulfate acts as a reducing agent, neutralizing any unreacted electrophilic bromine species into inert, water-soluble bromide ions, safely terminating the reaction.

-

-

Extraction and Purification : Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 2-Bromo-9,9-dimethyl-9H-xanthene.

Caption: Step-by-step synthesis workflow for the regioselective electrophilic bromination of 9,9-dimethyl-9H-xanthene.

Applications in Advanced Materials and Drug Development

Optoelectronics (OLEDs) In the display industry, 2-Bromo-9,9-dimethyl-9H-xanthene is a critical precursor for Hole-Transporting Materials (HTMs) and phosphorescent host materials[4]. Through Buchwald-Hartwig amination, diarylamines are coupled to the C2 position. The resulting amine-functionalized xanthenes exhibit high hole mobility and excellent thermal stability (high Tg), preventing crystallization of the OLED layers during device operation.

Pharmaceuticals and Fluorescent Probes Biologically, the xanthene scaffold is foundational to numerous fluorescent dyes (e.g., rhodamines, fluoresceins) used in cellular imaging[1]. The 2-bromo derivative allows researchers to utilize Suzuki-Miyaura cross-coupling to attach various aryl or heteroaryl groups, tuning the emission wavelength of the resulting probes or synthesizing complex polycyclic kinase inhibitors.

Caption: Mechanistic pathway of Pd-catalyzed Buchwald-Hartwig amination of 2-Bromo-9,9-dimethyl-9H-xanthene.

Safety, Handling, and Storage Protocols

As a reactive halogenated organic compound, strict safety protocols must be observed:

-

Hazards : Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and harmful if swallowed (H302).

-

PPE : Handle using nitrile gloves, safety goggles, and a laboratory coat within a certified chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from prolonged exposure to light and moisture to prevent degradation of the aryl bromide bond.

References

-

ESOM Chemical - OLED Materials [Link]

Sources

Comprehensive Technical Guide: Purity Specifications and Analytical Methodologies for 2-Bromo-9,9-dimethyl-9H-xanthene (>98.0% GC)

Executive Summary

2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) is a privileged structural motif utilized extensively as a building block in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials and complex Active Pharmaceutical Ingredients (APIs). The gem-dimethyl group at the 9-position provides exceptional thermal stability and prevents unwanted benzylic oxidation, while the bromine atom at the 2-position serves as a highly specific handle for Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. Achieving a stringent purity specification of >98.0% by Gas Chromatography (GC) is not merely a quality control metric; it is a chemical necessity. Trace halogenated impurities or unreacted starting materials can poison palladium catalysts, alter stoichiometric ratios, and lead to chain-termination in polymer synthesis.

Chemical Profile and Mechanistic Causality of Impurities

Understanding the purity profile of 2-bromo-9,9-dimethyl-9H-xanthene requires an analysis of its synthetic pathway. The molecule is typically synthesized via the electrophilic aromatic substitution (EAS) of 9,9-dimethyl-9H-xanthene using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine[1].

Causality of Impurity Generation: The ether oxygen in the xanthene core strongly activates both the ortho (4-position) and para (2-position) sites. Steric hindrance from the bulky gem-dimethyl group directs the electrophile primarily to the 2-position, yielding the target compound. However, the kinetic reality of EAS dictates that side reactions are unavoidable[1]:

-

Impurity A (Unreacted Starting Material): Incomplete conversion leaves residual 9,9-dimethyl-9H-xanthene.

-

Impurity B (Positional Isomer): Minor ortho-activation yields 4-bromo-9,9-dimethyl-9H-xanthene.

-

Impurity C (Over-bromination): Excess brominating agent leads to a secondary EAS event, producing 2,7-dibromo-9,9-dimethyl-9H-xanthene.

Fig 1. Electrophilic aromatic substitution pathway and causality of trace impurity generation.

Analytical Method Development: Gas Chromatography (GC-FID)

Why GC-FID? While halogen-specific detectors (XSD) or electron capture detectors (ECD) are highly sensitive to brominated compounds[2], they are inappropriate for a >98.0% purity assay of this specific molecule. An ECD would disproportionately amplify the signal of the dibrominated impurities while completely failing to detect the non-halogenated starting material (9,9-dimethyl-9H-xanthene). Flame Ionization Detection (FID) is selected because it provides a uniform, highly linear response based on the carbon content of the molecules, ensuring an accurate relative mass balance across all organic species[3].

Step-by-Step GC-FID Methodology

To ensure the reliability of the >98.0% purity claim, the analytical workflow must be a self-validating system. This is achieved by utilizing an Internal Standard (IS) and implementing a System Suitability Test (SST).

-

Sample Preparation: Dissolve 10.0 mg of the 2-bromo-9,9-dimethyl-9H-xanthene sample in 10.0 mL of HPLC-grade ethyl acetate. Add 1.0 mg of 4,4'-dibromobiphenyl as an Internal Standard (IS) to correct for injection volume variability.

-

Column Selection: Install a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 μm). The non-polar stationary phase separates the isomers based strictly on boiling point and subtle van der Waals interactions.

-

Inlet Parameters: Set the injection port to 280°C. Utilize a split injection with a 50:1 ratio to prevent detector saturation and peak tailing.

-

Thermal Gradient (Oven Program):

-

Initial Temperature: 150°C, hold for 2.0 minutes.

-

Ramp Rate: 10°C/min to 280°C.

-

Final Temperature: 280°C, hold for 10.0 minutes.

-

Causality: The initial hold focuses the analyte band. The 10°C/min ramp ensures baseline resolution between the 2-bromo and 4-bromo positional isomers, which have nearly identical boiling points.

-

-

Detector (FID) Parameters: Set to 300°C. Hydrogen fuel flow at 40 mL/min; oxidant (air) flow at 400 mL/min; helium makeup gas at 25 mL/min.

-

System Suitability Test (SST): Inject a resolution standard containing 1% 4-bromo-9,9-dimethyl-9H-xanthene and 99% 2-bromo-9,9-dimethyl-9H-xanthene. The system is only validated for use if the resolution ( Rs ) between these two peaks is > 1.5.

Method Validation Framework

The GC method must be validated according to the authoritative 4[4].

Fig 2. Self-validating GC-FID analytical workflow aligned with ICH Q2(R2) guidelines.

Purification Workflows to Achieve >98.0%

Achieving >98.0% purity requires the physical removal of the 2,7-dibromo and unreacted impurities. Distillation is contraindicated due to the high boiling point and risk of thermal degradation.

Step-by-Step Purification Protocol

-

Silica Gel Chromatography: Load the crude mixture onto a silica gel column. Elute with 100% petroleum ether to selectively wash out the highly non-polar unreacted 9,9-dimethyl-9H-xanthene. Transition to a 98:2 petroleum ether/ethyl acetate gradient to elute the target 2-bromo compound[1].

-

Concentration: Remove solvents under reduced pressure at 40°C to yield a crude solid.

-

Self-Validating Recrystallization: Dissolve the solid in a minimum volume of boiling ethanol. Allow to cool dynamically to room temperature, then chill to 4°C. The 2-bromo isomer crystallizes efficiently, while the 2,7-dibromo impurity remains dissolved in the mother liquor due to its disrupted crystal packing symmetry.

-

Verification: Analyze the isolated crystals using the validated GC-FID method. If purity is <98.0%, the recrystallization step is repeated, forming a closed-loop validation cycle.

Quantitative Data Summaries

Table 1: GC-FID Operating Parameters

| Parameter | Specification / Setting | Causality |

|---|---|---|

| Column | HP-5 (30 m × 0.32 mm × 0.25 μm) | Non-polar phase separates isomers based on boiling point |

| Carrier Gas | Helium (1.5 mL/min) | Provides optimal mass transfer and inertness |

| Injection | 280°C, 50:1 Split Ratio | Prevents column overloading and peak fronting |

| Oven Program | 150°C (2 min) → 10°C/min → 280°C (10 min) | Gradual ramp ensures baseline resolution of positional isomers | | Detector | FID at 300°C | Ensures uniform response for all carbon-containing species |

Table 2: ICH Q2(R2) Validation Acceptance Criteria

| Validation Parameter | Acceptance Criterion | Verification Method |

|---|

| Specificity | Resolution ( Rs ) > 1.5 | Injection of 2-bromo and 4-bromo isomer mixture | | Linearity | R2 > 0.999 | 5-point calibration curve (50% to 150% of target concentration) | | Precision (Repeatability)| RSD < 2.0% | 6 replicate injections of the 100% test concentration | | Limit of Quantitation | Signal-to-Noise (S/N) > 10 | Serial dilution of the 2,7-dibromo impurity standard |

Table 3: Typical Impurity Profile and Relative Retention Times (RRT)

| Compound | RRT | Origin / Causality |

|---|---|---|

| 9,9-Dimethyl-9H-xanthene | 0.75 | Unreacted starting material |

| 4-Bromo-9,9-dimethyl-9H-xanthene | 0.96 | Ortho-directed electrophilic aromatic substitution |

| 2-Bromo-9,9-dimethyl-9H-xanthene | 1.00 | Target Product (Para-directed EAS) |

| 2,7-Dibromo-9,9-dimethyl-9H-xanthene | 1.28 | Over-bromination (Secondary EAS) |

| 4,4'-Dibromobiphenyl | 1.45 | Internal Standard (IS) |

References

-

Royal Society of Chemistry. "A Comparative Investigation on Excimer Fluorescence Toward Its Bright Future - Supporting Information".[Link]

-

International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". [Link]

-

US Environmental Protection Agency (EPA). "Method 8015D: Nonhalogenated Organics Using GC/FID". [Link]

Sources

The Xanthene Scaffold: A Privileged Framework in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The xanthene core, a simple oxygen-containing tricyclic heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a vast array of biologically active molecules, ranging from fluorescent probes and histological dyes to potent therapeutic agents. This technical guide provides an in-depth exploration of the diverse applications of xanthene derivatives in drug discovery, focusing on their roles in oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions. We will dissect the structure-activity relationships that govern their efficacy, detail key mechanisms of action through signaling pathway diagrams, present detailed experimental protocols for their synthesis and evaluation, and offer insights into future perspectives for this versatile molecular framework.

The Xanthene Core: An Enduring Scaffold for Innovation

The xanthene framework consists of a central pyran ring fused to two benzene rings. This deceptively simple structure possesses a unique combination of features that make it highly attractive for medicinal chemistry. Its rigid, near-planar geometry provides a predictable foundation for the spatial arrangement of functional groups, facilitating interactions with biological targets like enzyme active sites and DNA.[1][2] Furthermore, the electronic nature of the xanthene system gives rise to favorable properties such as fluorescence, which is famously exploited in dyes like fluorescein and rhodamine but also enables dual-purpose "theranostic" agents.

The true versatility of the xanthene scaffold lies in the chemical tractability of its core, particularly at the C9 position. The substituents at this position profoundly influence the molecule's physicochemical properties and biological activities, allowing for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[3] This adaptability has led to the discovery of xanthene derivatives with a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties.[1][4][5]

Key Therapeutic Applications of Xanthene Derivatives

The structural diversity achievable with the xanthene scaffold has been leveraged to address a wide range of diseases. Below, we explore the most significant therapeutic areas where these compounds have made a substantial impact.

Oncology

The development of novel anticancer agents is a primary focus of xanthene-related research. These derivatives employ multiple mechanisms to combat cancer, from inducing programmed cell death to inhibiting key signaling pathways and serving as photosensitizers.[6][7]

Mechanisms of Action in Cancer:

-

Apoptosis Induction: Many xanthene derivatives exert their anticancer effects by triggering apoptosis. This is often achieved through the activation of caspase proteins, which are critical executioners of the apoptotic cascade.[6]

-

Enzyme Inhibition: Xanthenes have been shown to inhibit crucial enzymes involved in cancer cell proliferation and survival. Key targets include protein kinases, topoisomerase II (an enzyme critical for DNA replication), and aromatase, which is involved in estrogen synthesis and relevant to breast cancer.[6][8]

-

Photodynamic Therapy (PDT): Certain xanthene derivatives, such as Rose Bengal and peri-xanthenoxanthenes, function as potent photosensitizers.[9][10][11] When activated by a specific wavelength of light, these molecules generate reactive oxygen species (ROS) that induce localized cell death, offering a targeted approach to cancer treatment.[12]

Workflow: Screening Xanthene Derivatives for Anticancer Activity

The following diagram outlines a typical workflow for identifying and characterizing novel xanthene-based anticancer compounds.

Caption: High-throughput screening and validation workflow for anticancer xanthene derivatives.

Neurodegenerative Diseases

Xanthene derivatives have emerged as promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[13][14] Their mechanisms in this context are often linked to their antioxidant properties and their ability to interact with key pathological proteins and signaling pathways.[15][16]

Neuroprotective Mechanisms:

-

Adenosine Receptor Antagonism: Methylxanthines, such as caffeine and theophylline, are well-known adenosine A2A receptor (A2AAR) antagonists.[14] The blockade of A2AAR in the brain has been shown to be neuroprotective, potentially reducing glutamate excitotoxicity and neuroinflammation, processes implicated in Parkinson's disease.[15]

-

Modulation of Amyloid-β Aggregation: In the context of Alzheimer's disease, certain xanthene dyes like Erythrosin B have been found to modulate the aggregation of the amyloid-beta (Aβ) peptide, a key event in the formation of amyloid plaques.[17] These derivatives can inhibit the formation of toxic Aβ fibrils, representing a potential therapeutic strategy.[17]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many xanthene derivatives possess potent antioxidant properties, enabling them to scavenge harmful reactive oxygen species and protect neurons from oxidative damage.[7][15]

Signaling Pathway: A2A Receptor Antagonism in Parkinson's Disease

This diagram illustrates how xanthene-based A2A receptor antagonists can exert neuroprotective effects.

Caption: Xanthene derivatives block A2A receptors, reducing excitotoxicity.

Antimicrobial and Antiviral Applications

The xanthene scaffold is also a valuable template for developing agents against infectious diseases.[3][5]

-

Antibacterial Activity: Xanthene derivatives have demonstrated activity against various bacteria, particularly Gram-positive strains like Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA).[3][18] Some novel sulfonamide- and carboxamide-containing xanthenes have shown significant antimicrobial effects.[5] A key emerging strategy involves targeting bacterial resistance mechanisms. Certain xanthene sulfonamides have been found to inhibit quorum sensing (QS) and biofilm formation, which are crucial for bacterial virulence and resistance, without having direct bactericidal activity, thus potentially imposing less selective pressure for resistance.[19]

-

Antiviral and Antifungal Activity: The broad biological activity of xanthenes extends to antiviral and antifungal applications, making them a versatile scaffold for anti-infective drug discovery.[5] For instance, xanthene dyes have been explored for their fungicidal properties.

Antidiabetic and Anti-inflammatory Effects

-

Antidiabetic Activity: Certain nitro- and cyano-substituted xanthene derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating the LKB1-dependent AMPK pathway, these compounds can stimulate the translocation of glucose transporter type 4 (GLUT4) and enhance glucose uptake in muscle cells, making them potential drug candidates for the treatment of type 2 diabetes.

-

Anti-inflammatory Activity: Xanthene and its related scaffold, xanthone, have well-documented anti-inflammatory properties.[1][20] Some derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7]

Synthesis and Experimental Protocols

The synthesis of xanthene derivatives is often straightforward, contributing to their appeal in drug discovery. One-pot condensation reactions are commonly employed.

Protocol: One-Pot Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

This protocol is a representative example of the efficient synthesis of xanthene derivatives, often catalyzed by an acid or a base under solvent-free or aqueous conditions.[3]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione) (2 mmol)

-

Catalyst (e.g., DABCO, 10 mol%)[3]

-

Solvent (e.g., Water, 20 mL) or solvent-free conditions[21]

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

TLC plates (silica gel)

-

Filtration apparatus

Procedure:

-

Combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and catalyst (e.g., DABCO, 10 mol%) in a round-bottom flask.

-

Add the solvent (e.g., 20 mL of water) or proceed under solvent-free conditions.[21]

-

Stir the mixture vigorously at reflux (if using a solvent) or at a specified temperature (e.g., 120°C for solvent-free) for the required time (typically 30-60 minutes).[21]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, collect it by filtration.

-

Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography to yield the pure xanthene derivative.[22]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method for potential anticancer drugs.[9]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Xanthene derivative stock solution (in DMSO)

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the xanthene derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[9]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of xanthene derivatives is highly dependent on the nature and position of substituents on the tricyclic core.[1][8]

| Position | Substituent Type | Impact on Biological Activity |

| C9 | Aromatic/Heteroaromatic rings | Crucial for modulating activity across targets. Hydrophobicity and electronic properties are key.[3] |

| C9 | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Can influence solubility and provide hydrogen bonding sites for target interaction.[2][23] |

| C3, C6 | Electron-donating/withdrawing groups | Modulates the electronic properties of the scaffold, affecting fluorescence and receptor binding. |

| Aromatic Rings | Halogens (F, Cl, Br) | Can enhance potency through hydrophobic or halogen-bonding interactions.[24] |

| Aromatic Rings | Carboxamide, Sulfonamide groups | Often introduced to improve antibacterial or anticancer activity and provide additional interaction points.[5] |

Table 1: General Structure-Activity Relationships for Xanthene Derivatives.

Computational tools are increasingly used to design novel xanthene derivatives with improved pharmacokinetic properties and predicted biological activity.[23][25] Virtual libraries can be screened in silico to assess properties like blood-brain barrier permeability, P-glycoprotein efflux, and potential for cytochrome P450 inhibition before committing to chemical synthesis.[23]

Challenges and Future Perspectives

Despite their immense potential, the development of xanthene-based drugs faces challenges, including issues with solubility, potential toxicity, and the need for improved target selectivity.[2] For example, the planarity of some derivatives can lead to DNA intercalation, which might cause off-target toxicity.[8]

The future of xanthene medicinal chemistry is bright. Key areas of future research include:

-

Theranostics: Developing dual-purpose agents that combine the inherent fluorescence of the xanthene core for imaging and diagnosis with a therapeutic function (e.g., PDT).[10]

-

Targeted Delivery: Incorporating xanthene derivatives into nanostructured carriers, such as lipid nanoparticles, to improve solubility, reduce systemic toxicity, and enhance delivery to target tissues like tumors.[12]

-

Bioisosteric Replacement: Exploring bioisosteres like azaxanthenes and thioxanthenes to modulate pharmacokinetic properties and discover novel biological interactions.[2][23]

-

Multi-Target Agents: Designing single molecules based on the xanthene scaffold that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer and neurodegeneration.[15]

Conclusion

The xanthene scaffold has proven to be an exceptionally versatile and durable framework in medicinal chemistry. Its favorable structural and physicochemical properties, combined with its synthetic accessibility, have enabled the exploration of a vast chemical space, leading to compounds with significant therapeutic potential across a wide range of diseases. From anticancer and neuroprotective agents to novel antimicrobials and antidiabetics, xanthene derivatives continue to be a fertile ground for drug discovery. Future innovations in targeted delivery and multi-target drug design will undoubtedly solidify the legacy of the xanthene core as a truly privileged structure in the development of next-generation therapeutics.

Sources

- 1. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Synthesis and Photodynamic Activity of Peri-xanthenoxanthene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. A xanthene derivative, free or associated to nanoparticles, as a new potential agent for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylxanthines and Neurodegenerative Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mdpi.com [mdpi.com]

- 16. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Xanthene Food Dye, as a Modulator of Alzheimer's Disease Amyloid-beta Peptide Aggregation and the Associated Impaired Neuronal Cell Function | PLOS One [journals.plos.org]

- 18. Two novel synthetic xanthenodiones as antimicrobial, anti-adhesive and antibiofilm compounds against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 20. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis | MDPI [mdpi.com]

- 21. meddocsonline.org [meddocsonline.org]

- 22. Synthesis of Xanthene Derivatives using Template-containing Zn/MCM-41 as a Green and Reusable Catalyst; Effect of the Template [scielo.org.mx]

- 23. sciforum.net [sciforum.net]

- 24. scispace.com [scispace.com]

- 25. tandfonline.com [tandfonline.com]

2-Bromo-9,9-dimethyl-9H-xanthene: A Strategic Building Block for Advanced Organic Materials

An In-Depth Technical Guide for Materials Scientists and Synthetic Chemists

As the demand for high-performance optoelectronic materials and targeted biological probes accelerates, the strategic selection of molecular building blocks becomes the defining factor in successful material design. 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) has emerged as a privileged scaffold in organic electronics—particularly in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, Organic Light-Emitting Diodes (OLEDs), and advanced hole-transporting materials (HTMs)[1][2].

This whitepaper synthesizes the structural causality, electronic profiling, and field-proven synthetic methodologies associated with this critical intermediate. By understanding the mechanistic rationale behind its reactivity and physical properties, researchers can predictably engineer next-generation organic materials.

Structural Causality and Electronic Profiling

The utility of 2-bromo-9,9-dimethyl-9H-xanthene is not coincidental; it is the result of three distinct structural features working in synergy to dictate its macroscopic behavior[3][4].

-

The Xanthene Core (Rigid Electron Donor): The oxygen-bridged biphenyl system creates a highly rigid, planar framework. In optoelectronics, structural rigidity is paramount because it suppresses non-radiative vibrational decay pathways. This intrinsic rigidity ensures a high photoluminescence quantum yield (PLQY) and maintains a high triplet energy ( T1 ), making it an exceptional electron-donating moiety in Donor-Acceptor (D-A) architectures[5][6].

-

The 9,9-Dimethyl Substitution (Steric Shielding): The sp³-hybridized carbon at the 9-position disrupts the full planarity of the extended π -system. The protruding gem-dimethyl groups act as steric bumpers, preventing intermolecular π−π stacking. This effectively mitigates Aggregation-Caused Quenching (ACQ) in solid-state thin films and dramatically enhances the molecule's solubility in common organic solvents, facilitating solution-processed device fabrication[3][4].

-

The 2-Bromo Substituent (Regioselective Handle): The bromine atom at the 2-position serves as a highly reactive, regioselective site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to modularly attach various acceptor units or extended conjugated systems without disrupting the core's electronic integrity[7].

Structural causality and molecular design logic of 2-Bromo-9,9-dimethyl-9H-xanthene.

Applications in Organic Electronics (TADF & OLEDs)

In the realm of TADF OLEDs, achieving 100% internal quantum efficiency (IQE) relies on harvesting both singlet (25%) and triplet (75%) excitons. This requires a minimal singlet-triplet energy gap ( ΔEST<0.1 eV) to facilitate Reverse Intersystem Crossing (RISC)[4][6].

When 2-bromo-9,9-dimethyl-9H-xanthene is coupled to an electron-deficient acceptor (such as a diphenyltriazine or benzonitrile derivative), the resulting D-A molecule exhibits a highly twisted conformation. This spatial separation of the Highest Occupied Molecular Orbital (HOMO, localized on the xanthene donor) and the Lowest Unoccupied Molecular Orbital (LUMO, localized on the acceptor) minimizes the electron exchange integral. The result is a vanishingly small ΔEST , enabling highly efficient TADF emission, often exceeding 20% External Quantum Efficiency (EQE) in deep-blue and green OLED devices[4][6].

Quantitative Data Summary

The following table consolidates the critical physical parameters of the building block and the typical optoelectronic baseline metrics of its resulting D-A derivatives.

| Parameter | Value / Description | Clinical/Material Significance |

| CAS Number | 1565868-91-8 | Unique identifier for procurement[1][2]. |

| Molecular Weight | 289.17 g/mol | Determines stoichiometric calculations[1]. |

| Appearance | Colorless to yellow clear liquid/solid | Indicates purity; deep coloration implies oxidation or Pd contamination[2]. |

| Typical ΔEST (Derivative) | 0.05 – 0.15 eV | Enables rapid RISC in TADF applications[6]. |

| Typical EQE (Device) | 15% – 34.4% | Demonstrates high out-coupling and internal quantum efficiency[4][6]. |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid in troubleshooting and optimization.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of a D-A TADF emitter by coupling 2-bromo-9,9-dimethyl-9H-xanthene with an arylboronic acid acceptor.

Causality & Design Rationale: We utilize a ternary solvent system (Toluene/THF/Water). Toluene dissolves the organic precursors, water solubilizes the inorganic base ( K2CO3 ), and THF acts as a crucial phase-transfer bridge, increasing the interfacial surface area between the aqueous and organic layers to accelerate the catalytic cycle[7].

Step-by-Step Methodology:

-

Preparation: In a rigorously dried Schlenk flask, combine 2-bromo-9,9-dimethyl-9H-xanthene (1.0 equiv, e.g., 2.0 mmol) and the desired arylboronic acid (1.2 equiv, e.g., 2.4 mmol)[7].

-

Base Addition: Add K2CO3 (3.0 equiv) to act as the transmetalation activator.

-

Solvent Introduction: Inject a degassed mixture of Toluene, THF, and Deionized Water (ratio 3:1.5:2 v/v/v). Self-Validation Check: The solution should form a distinct biphasic mixture. If the organic layer is cloudy, increase THF slightly.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with ultra-pure N2 for 30 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species[7].

-

Catalyst Addition: Under a positive flow of N2 , quickly add Pd(PPh3)4 (0.04 equiv, 4 mol%).

-

Reaction: Heat the biphasic mixture to 90 °C under vigorous reflux for 24–48 hours. Vigorous stirring (>800 rpm) is mandatory to overcome mass transfer limitations at the solvent interface[7].

-

Workup & Purification: Cool to room temperature, extract with dichloromethane, dry over anhydrous MgSO4 , and concentrate. Purify via silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient). Final electronic-grade purity requires vacuum sublimation.

Synthetic workflow for TADF OLED emitters using Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesis of extended Hole-Transporting Materials (HTMs) by coupling the xanthene core with secondary amines (e.g., diphenylamine or carbazole).

Causality & Design Rationale: Aryl bromides are less reactive than aryl iodides but more reactive than chlorides. To facilitate the oxidative addition and subsequent reductive elimination with bulky amines, a highly active catalyst system is required. We utilize Pd2(dba)3 paired with a sterically demanding, electron-rich phosphine ligand like Tri-tert-butylphosphine ( P(t−Bu)3 ) or XPhos. Sodium tert-butoxide ( NaOtBu ) is chosen as a strong base to deprotonate the amine and drive the catalytic cycle.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge a vial with 2-bromo-9,9-dimethyl-9H-xanthene (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

-

Catalyst Complex: Add Pd2(dba)3 (2 mol%) and P(t−Bu)3 (8 mol%). Note: The 1:4 Pd-to-ligand ratio ensures the stabilization of the monoligated Pd(0) active species.

-

Solvent: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

-

Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

-

Workup: Quench with water, extract with ethyl acetate, and filter through a pad of Celite to remove palladium black. Purify via recrystallization or chromatography.

Conclusion

2-Bromo-9,9-dimethyl-9H-xanthene is far more than a simple halogenated heterocycle; it is a meticulously engineered scaffold. By leveraging its rigid planar core for high triplet energy, its gem-dimethyl groups for morphological stability, and its bromo-substituent for synthetic modularity, researchers can systematically design breakthrough materials for next-generation displays, lighting, and advanced photonic applications.

References

-

Royal Society of Chemistry (RSC) - A Comparative Investigation on Excimer Fluorescence Toward Its Bright Future (Supporting Information). Retrieved from: [Link]

-

ChemBK - 9,9-dimethylxanthene Properties and Applications. Retrieved from: [Link]

-

ACS Applied Materials & Interfaces - Engineering the Macrocyclic Donor Structures towards Deep-Blue Thermally Activated Delayed Fluorescence Emitters. Retrieved from:[Link]

-

PubMed Central (PMC) - Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs. Retrieved from:[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Bromo-9,9-dimethyl-9H-xanthene | 1565868-91-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

Reactivity of the C-Br Bond in 2-Bromo-9,9-dimethyl-9H-xanthene: A Technical Guide to Cross-Coupling Methodologies

Executive Summary

2-Bromo-9,9-dimethyl-9H-xanthene (CAS 1565868-91-8) is a highly specialized aryl halide building block[1][2]. Characterized by its rigid tricyclic scaffold—comprising two benzene rings fused to a central oxygen-containing six-membered ring with a gem-dimethyl group at the 9-position—this molecule has emerged as a privileged structure. It is extensively utilized in the synthesis of advanced pharmaceutical intermediates, fluorescent probes, and organic light-emitting diodes (OLEDs), particularly as a core for thermally activated delayed fluorescence (TADF) emitters[3].

For the synthetic chemist, the utility of this molecule hinges entirely on the reactivity of its C-Br bond[4]. This guide provides an in-depth mechanistic analysis and field-proven protocols for functionalizing this specific bond via transition-metal catalysis.

Electronic and Steric Profiling of the C-Br Bond

To successfully functionalize 2-bromo-9,9-dimethyl-9H-xanthene, one must understand the unique microenvironment of its reactive site. The reactivity is governed by two competing structural features:

-

Electronic Deactivation (+M Effect): The bromine atom is located at the 2-position, which is para to the ether oxygen (position 10). The oxygen atom donates electron density into the aromatic ring via resonance (+M effect). This increases the electron density at the C2 carbon, rendering the C-Br bond significantly less electrophilic than a standard, unfunctionalized bromobenzene. Consequently, the oxidative addition of a low-valent transition metal (e.g., Pd(0)) into this C-Br bond is kinetically slower, necessitating the use of highly electron-rich phosphine ligands to accelerate this rate-determining step.

-

Steric Shielding: The gem-dimethyl groups at the 9-position project above and below the planar xanthene core[5]. While they are meta to the C-Br bond, their sheer bulk creates a rigid, sterically demanding pocket. This steric locking dictates the trajectory of incoming nucleophiles during transmetalation and forces the use of bulky ligands to induce reductive elimination.

Table 1: Physicochemical & Reactivity Profile

| Property | Value / Description | Impact on Catalytic Reactivity |

| Molecular Formula | C15H13BrO | Standard aryl bromide baseline reactivity[1][6]. |

| Electronic Nature | Electron-rich (para-oxygen) | Slows oxidative addition; requires electron-rich ligands (e.g., XPhos, P(t-Bu)3). |

| Steric Environment | High (9,9-dimethyl locking) | Hinders bulky nucleophile approach; requires sterically demanding ligands to force reductive elimination and prevent catalyst trapping. |

| Primary Reaction Mode | Transition-Metal Catalysis | Excellent substrate for Suzuki, Buchwald-Hartwig, and Stille cross-couplings[4][7]. |

Core Protocols: Catalytic Cross-Coupling Workflows

As a Senior Application Scientist, I emphasize that successful cross-coupling with this substrate requires overcoming its inherent electron richness. The following protocols are designed as self-validating systems to ensure reproducibility.

Protocol 1: Buchwald-Hartwig Amination (Synthesis of TADF Emitters)